molecular formula C7H8Cl3NO B1382376 2-(Aminomethyl)-4,6-dichlorophenol hydrochloride CAS No. 1279870-54-0

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride

Cat. No.: B1382376
CAS No.: 1279870-54-0
M. Wt: 228.5 g/mol
InChI Key: QHSVFTFXNICJBZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a dichlorophenol ring, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,6-dichlorophenol hydrochloride typically involves the reaction of 4,6-dichlorophenol with formaldehyde and a primary amine under acidic conditions. . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenol ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4,6-dichlorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The dichlorophenol ring enhances its stability and reactivity, making it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: Similar in structure but lacks the dichlorophenol ring.

    2-Amino-2-methylpropan-1-ol: Another related compound with different functional groups.

Uniqueness

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride is unique due to the presence of both the aminomethyl group and the dichlorophenol ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)-4,6-dichlorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-5-1-4(3-10)7(11)6(9)2-5;/h1-2,11H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSVFTFXNICJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)O)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279870-54-0
Record name 2-(aminomethyl)-4,6-dichlorophenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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